![molecular formula C13H18N2O B12620636 (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one CAS No. 918968-68-0](/img/structure/B12620636.png)
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one is a complex organic compound that features a unique structure combining a pyridine ring and an aziridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the aziridine ring, followed by the introduction of the pyridine moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the aziridine ring or the ketone group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Applications De Recherche Scientifique
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Could be used in the development of new materials or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action for (3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]pentan-2-one involves its interaction with specific molecular targets. The aziridine ring is known for its reactivity, which can lead to the formation of covalent bonds with nucleophilic sites in biological molecules. This can affect various biochemical pathways and molecular targets, making it a compound of interest in drug development.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]butan-2-one: Similar structure but with a shorter carbon chain.
(3S)-4-Methyl-3-[(2S)-2-(pyridin-2-yl)aziridin-1-yl]hexan-2-one: Similar structure but with a longer carbon chain.
Propriétés
Numéro CAS |
918968-68-0 |
|---|---|
Formule moléculaire |
C13H18N2O |
Poids moléculaire |
218.29 g/mol |
Nom IUPAC |
(3S)-4-methyl-3-[(2S)-2-pyridin-2-ylaziridin-1-yl]pentan-2-one |
InChI |
InChI=1S/C13H18N2O/c1-9(2)13(10(3)16)15-8-12(15)11-6-4-5-7-14-11/h4-7,9,12-13H,8H2,1-3H3/t12-,13-,15?/m0/s1 |
Clé InChI |
VACWPXYIMJYERW-QNIGDANOSA-N |
SMILES isomérique |
CC(C)[C@@H](C(=O)C)N1C[C@H]1C2=CC=CC=N2 |
SMILES canonique |
CC(C)C(C(=O)C)N1CC1C2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


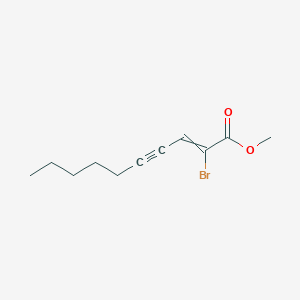
![2-(4-Fluorophenyl)-1-[4-(4-methoxyphenoxy)phenyl]ethan-1-one](/img/structure/B12620561.png)
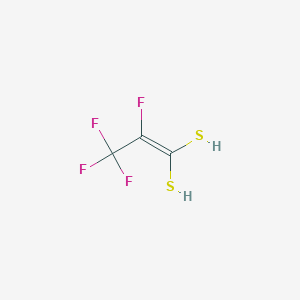
![1-(3-Fluorophenyl)-2-{[(1R)-1-phenylethyl]amino}ethan-1-one](/img/structure/B12620580.png)
![2-Amino-5-{[(2,6-dichloropyridin-3-yl)amino]methyl}phenol](/img/structure/B12620581.png)

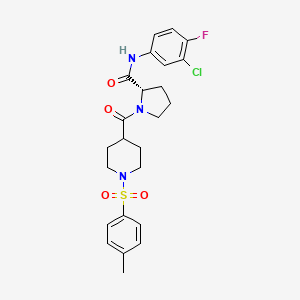
![7-{4-[(E)-(4-Octylphenyl)diazenyl]phenoxy}heptyl prop-2-enoate](/img/structure/B12620590.png)
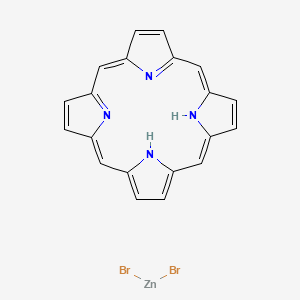
![2-Methoxy-5-{4-[4-(1H-pyrazol-4-yl)phenyl]piperidin-4-yl}pyridine](/img/structure/B12620598.png)

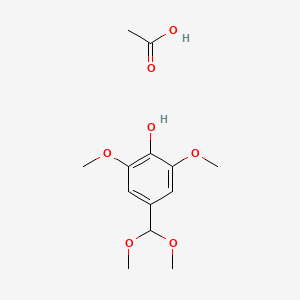

![(2S)-2-(4-Chlorophenyl)-4-[(1R)-1-phenylethyl]morpholine](/img/structure/B12620631.png)
